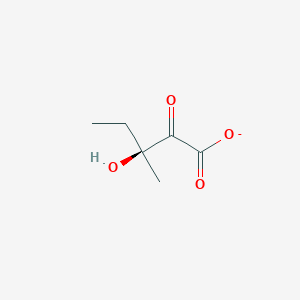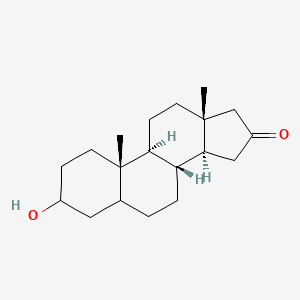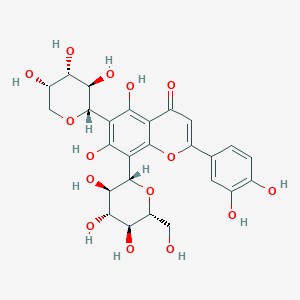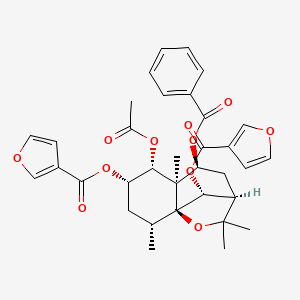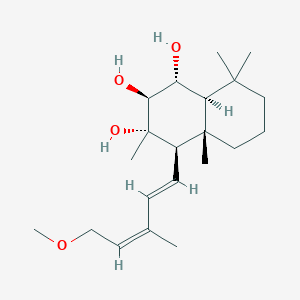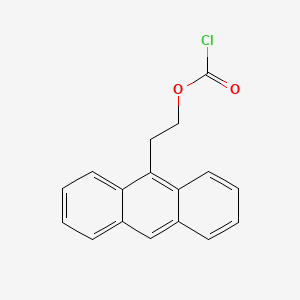
2-anthracen-9-ylethyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anthracen-9-ylethyl carbonochloridate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a chloroformic acid ester group attached to a 2-(9-anthryl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloroformic acid 2-(9-anthryl)ethyl ester typically involves the reaction of 2-(9-anthryl)ethanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
2-(9-anthryl)ethanol+Phosgene→Chloroformic acid 2-(9-anthryl)ethyl ester+HCl
Industrial Production Methods
Industrial production of chloroformic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle the reaction safely.
Análisis De Reacciones Químicas
Types of Reactions
2-anthracen-9-ylethyl carbonochloridate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water, the ester can hydrolyze to form 2-(9-anthryl)ethanol and carbon dioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate.
Hydrolysis: The major products are 2-(9-anthryl)ethanol and carbon dioxide.
Reduction: The major product is 2-(9-anthryl)ethanol.
Aplicaciones Científicas De Investigación
2-anthracen-9-ylethyl carbonochloridate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the 2-(9-anthryl)ethyl group into various molecules.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific optical properties.
Biological Studies: It can be used to modify biomolecules for studying their interactions and functions.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by modifying pharmacophores.
Mecanismo De Acción
The mechanism of action of chloroformic acid 2-(9-anthryl)ethyl ester involves the reactivity of the chloroformate group. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile. The anthryl group can also participate in π-π interactions, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 2-(9-anthryl)ethyl group.
Methyl chloroformate: Contains a methyl group instead of the 2-(9-anthryl)ethyl group.
Phenyl chloroformate: Contains a phenyl group instead of the 2-(9-anthryl)ethyl group.
Uniqueness
2-anthracen-9-ylethyl carbonochloridate is unique due to the presence of the 2-(9-anthryl)ethyl group, which imparts specific optical and electronic properties. This makes it particularly useful in material science and organic synthesis for creating compounds with unique characteristics.
Propiedades
Fórmula molecular |
C17H13ClO2 |
|---|---|
Peso molecular |
284.7 g/mol |
Nombre IUPAC |
2-anthracen-9-ylethyl carbonochloridate |
InChI |
InChI=1S/C17H13ClO2/c18-17(19)20-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2 |
Clave InChI |
KWCQFAYPSAKDMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOC(=O)Cl |
Sinónimos |
2-(9-anthryl)ethyl chloroformate 2-9-AEOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



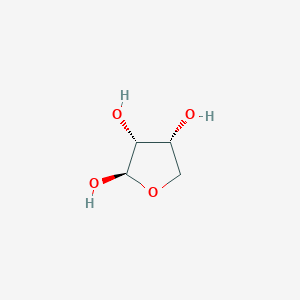
![[(1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-2,5,20-trioxo-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-trien-6-yl] acetate](/img/structure/B1256186.png)
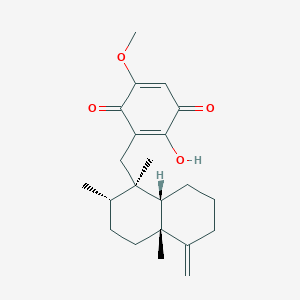
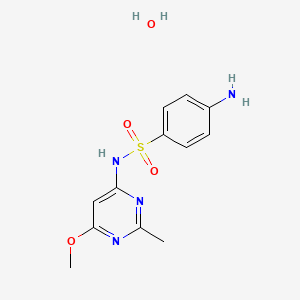
![(4R,4aR,7S,7aR,12bS)-10-iodo-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B1256189.png)
![(8R,9S,10R,13R,14R)-14,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1256190.png)
